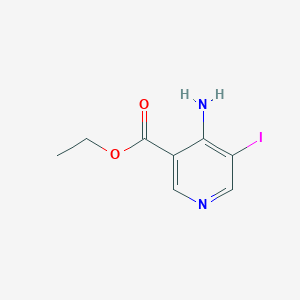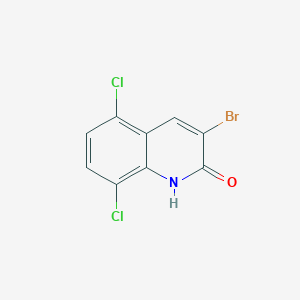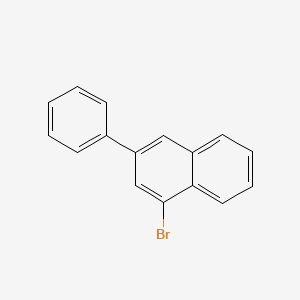
2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetic acid is a chemical compound belonging to the quinolone family Quinolones are known for their broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetic acid typically involves the bromination of a quinoline derivative followed by the introduction of an acetic acid moiety. One common method involves the following steps:
Bromination: The starting material, 4-oxoquinoline, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or chloroform.
Acetylation: The brominated intermediate is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide or potassium carbonate to introduce the acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline derivatives.
科学的研究の応用
2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential as an antibacterial and antiviral agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetic acid involves its interaction with specific molecular targets. In antibacterial applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
4-Oxoquinoline-3-carboxylic acid: Another quinoline derivative with similar biological activities.
6-Chloro-4-oxoquinoline-3-carboxylic acid: A chloro-substituted analogue with potential antibacterial properties.
Uniqueness
2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetic acid is unique due to the presence of the bromine atom, which can be further modified to introduce a variety of functional groups. This makes it a versatile intermediate in the synthesis of diverse quinoline derivatives with potential therapeutic applications.
特性
分子式 |
C11H8BrNO3 |
|---|---|
分子量 |
282.09 g/mol |
IUPAC名 |
2-(6-bromo-4-oxoquinolin-1-yl)acetic acid |
InChI |
InChI=1S/C11H8BrNO3/c12-7-1-2-9-8(5-7)10(14)3-4-13(9)6-11(15)16/h1-5H,6H2,(H,15,16) |
InChIキー |
CHXQOEVTDSWWQP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C(=O)C=CN2CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-[(Z)-(2-nitrophenyl)methylideneamino]quinazolin-4-one](/img/structure/B11840173.png)





![2,3-Dimethyl-6-[2-(methylamino)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one](/img/structure/B11840202.png)
